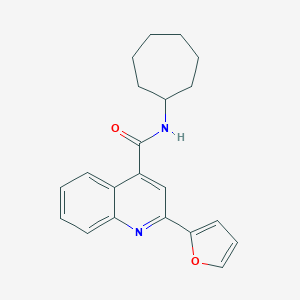![molecular formula C23H17ClN2O3S B332846 ETHYL 2-[2-(5-CHLOROTHIOPHEN-2-YL)QUINOLINE-4-AMIDO]BENZOATE](/img/structure/B332846.png)
ETHYL 2-[2-(5-CHLOROTHIOPHEN-2-YL)QUINOLINE-4-AMIDO]BENZOATE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ETHYL 2-[2-(5-CHLOROTHIOPHEN-2-YL)QUINOLINE-4-AMIDO]BENZOATE is a complex organic compound with a molecular formula of C23H17ClN2O3S and a molecular weight of 436.91 g/mol . This compound is characterized by the presence of a quinoline ring, a thiophene ring, and an ester functional group, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-[2-(5-CHLOROTHIOPHEN-2-YL)QUINOLINE-4-AMIDO]BENZOATE typically involves multi-step organic reactions. One common method includes the reaction of 5-chloro-2-thiophenecarboxylic acid with 2-amino-4-quinolinecarboxylic acid under specific conditions to form the intermediate compound. This intermediate is then reacted with ethyl benzoate in the presence of a coupling agent to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the reaction conditions required for optimal production.
Analyse Des Réactions Chimiques
Types of Reactions
ETHYL 2-[2-(5-CHLOROTHIOPHEN-2-YL)QUINOLINE-4-AMIDO]BENZOATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide or other nucleophiles in polar aprotic solvents.
Major Products Formed
The major products formed from these reactions include quinoline N-oxide derivatives, reduced quinoline derivatives, and various substituted quinoline derivatives.
Applications De Recherche Scientifique
ETHYL 2-[2-(5-CHLOROTHIOPHEN-2-YL)QUINOLINE-4-AMIDO]BENZOATE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of ETHYL 2-[2-(5-CHLOROTHIOPHEN-2-YL)QUINOLINE-4-AMIDO]BENZOATE involves its interaction with specific molecular targets. The quinoline ring is known to intercalate with DNA, disrupting its function and leading to potential anticancer effects. The thiophene ring may interact with various enzymes, inhibiting their activity and contributing to the compound’s antimicrobial properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
ETHYL 2-[2-(5-CHLOROTHIOPHEN-2-YL)QUINOLINE-4-AMIDO]BENZOATE: Characterized by the presence of both quinoline and thiophene rings.
This compound analogs: Compounds with similar structures but different substituents on the quinoline or thiophene rings.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C23H17ClN2O3S |
|---|---|
Poids moléculaire |
436.9 g/mol |
Nom IUPAC |
ethyl 2-[[2-(5-chlorothiophen-2-yl)quinoline-4-carbonyl]amino]benzoate |
InChI |
InChI=1S/C23H17ClN2O3S/c1-2-29-23(28)15-8-4-6-10-18(15)26-22(27)16-13-19(20-11-12-21(24)30-20)25-17-9-5-3-7-14(16)17/h3-13H,2H2,1H3,(H,26,27) |
Clé InChI |
GPJYWSSRECOWGE-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=C(S4)Cl |
SMILES canonique |
CCOC(=O)C1=CC=CC=C1NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=C(S4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[(2,4-Dichlorophenoxy)acetyl]amino}-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide](/img/structure/B332768.png)
![6-[4-(Benzyloxy)-3-methoxyphenyl]-3-(butylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B332769.png)
![Propyl 2-({[2-(4-ethoxyphenyl)-4-quinolinyl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B332770.png)

![isopropyl 2-{[3-(4-methoxyphenyl)acryloyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B332772.png)
![3-chloro-N-(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)-1-benzothiophene-2-carboxamide](/img/structure/B332773.png)
![propyl 2-{[phenyl(phenylsulfanyl)acetyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B332775.png)
![5-bromo-2-(2,3-dichlorophenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B332776.png)
![2-[(4-Methylbenzoyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide](/img/structure/B332780.png)
![isopropyl 2-({5-chloro-2-nitrobenzoyl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B332782.png)
![Ethyl 2-{[3-(4-methoxyphenyl)propanoyl]amino}-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B332783.png)
![2-[(2-Fluorobenzoyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide](/img/structure/B332784.png)
![10-(4-bromobenzoyl)-11-[4-(diethylamino)phenyl]-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B332786.png)
